N-(4-Bromobenzyl)cyclohexanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Bromobenzyl)cyclohexanamine hydrochloride is a chemical compound with the molecular formula C13H19BrClN. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromobenzyl)cyclohexanamine hydrochloride typically involves the reaction of 4-bromobenzyl chloride with cyclohexanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the same basic steps as the laboratory synthesis but is optimized for higher yields and purity. The final product is often obtained as a crystalline solid after multiple purification steps.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromobenzyl)cyclohexanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(4-Bromobenzyl)cyclohexanamine hydrochloride is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving receptor binding and enzyme inhibition.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-Bromobenzyl)cyclohexanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorobenzyl)cyclohexanamine hydrochloride
- N-(4-Methylbenzyl)cyclohexanamine hydrochloride
- N-(4-Fluorobenzyl)cyclohexanamine hydrochloride
Uniqueness
N-(4-Bromobenzyl)cyclohexanamine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. This makes it particularly useful in certain chemical reactions and biological studies where bromine’s specific properties are advantageous.
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]cyclohexanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN.ClH/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13;/h6-9,13,15H,1-5,10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWGDOOIQMPBDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CC=C(C=C2)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589500 |
Source
|
Record name | N-[(4-Bromophenyl)methyl]cyclohexanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1158371-88-0 |
Source
|
Record name | N-[(4-Bromophenyl)methyl]cyclohexanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.